molecular formula C10H15Cl3N2 B167236 1-(4-Chlorophenyl)piperazine dihydrochloride CAS No. 38869-46-4

1-(4-Chlorophenyl)piperazine dihydrochloride

Cat. No. B167236
CAS RN: 38869-46-4
M. Wt: 269.6 g/mol
InChI Key: ORKOLISAYPZGHP-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)piperazine dihydrochloride is a chemical compound that has been studied for various applications, including its potential use in pharmaceuticals. It is related to a family of piperazine compounds that have been synthesized and characterized for their biological activities.

Synthesis Analysis

The synthesis of 1-(4-Chlorophenyl)piperazine dihydrochloride and related compounds involves several chemical reactions. For instance, 1-(3-chlorophenyl) piperazine was synthesized from 3-chloroaniline and bis-(2-chloroethyl) amine hydrochloride, followed by a reaction with 1-bromo-3-chloropropane to yield a hydrochloride salt . Another synthesis route involves the reduction of 4-chlorobenzophenone, bromination, and final reaction with anhydrous piperazine . These methods demonstrate the versatility in synthesizing chlorophenyl piperazine derivatives.

Molecular Structure Analysis

The molecular and crystal structure of related piperazine compounds has been determined using techniques such as single-crystal X-ray diffraction analysis . For example, a compound with a similar structure crystallizes in the monoclinic crystal system and exhibits a tetrahedral geometry around the zinc atom . Theoretical calculations, such as DFT/B3LYP/6-311G (d,p) level of theory, have been used to predict structural and electronic properties, which show excellent agreement with experimental results .

Chemical Reactions Analysis

The chemical reactions involving 1-(4-Chlorophenyl)piperazine dihydrochloride are diverse. Reductive amination in ethanol has been used to synthesize related compounds . Additionally, the compound has been used as an intermediate in the synthesis of cetirizine hydrochloride, an antihistamine medication .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-(4-Chlorophenyl)piperazine dihydrochloride derivatives have been explored through various analyses. Spectral data analysis, molecular electrostatic potential surface, and vibrational analysis have been carried out to characterize these compounds . The HOMO-LUMO energy gap and related properties such as chemical hardness and electrophilicity index have been calculated, providing insight into the reactivity of these molecules .

Relevant Case Studies

Several studies have investigated the biological activities of chlorophenyl piperazine derivatives. Antihypertensive and diuretic activities were screened in spontaneously hypertensive rats, with some compounds showing short-lived antihypertensive activity . Molecular docking studies have been conducted against prostate-specific membrane protein, revealing potential interactions and binding energies . Additionally, some derivatives have been tested for anticancer and antituberculosis activities, with certain compounds exhibiting significant effects .

Scientific Research Applications

Antitumor Activity

1-(4-Chlorophenyl)piperazine dihydrochloride derivatives have been studied for their potential anticancer activities. Specifically, certain derivatives showed promising antiproliferative effects against breast cancer cells. These compounds were synthesized and evaluated using various methods like XTT and BrdU methods, along with flow cytometric analysis on MCF-7 breast cancer cells, suggesting their potential in cancer treatment research (Yurttaş et al., 2014).

Antihistamine Properties

1-(4-Chlorophenyl)piperazine dihydrochloride has been identified as a principal metabolite of hydroxyzine, a piperazine class of antihistamines. This compound exhibits selective H1 histamine receptor antagonist properties and has been effective in the treatment of urticaria and allergic rhinitis (Arlette, 1991).

Synthesis and Chemical Properties

Studies have focused on the synthesis and structural analysis of 1-(4-Chlorophenyl)piperazine dihydrochloride and its derivatives. These investigations provide insights into the compound's molecular structure, electronic properties, and potential for drug development (Mai, 2005).

Pharmacological Effects

The pharmacological effects of 1-(4-Chlorophenyl)piperazine dihydrochloride in animal models have been explored, indicating its impact on serotonin receptors and neurotransmitter activity. These studies contribute to a better understanding of the compound's interaction with brain receptors and its potential implications in neurological research (Fuller et al., 1981).

Anticancer and Antituberculosis Studies

Research has been conducted on derivatives of 1-(4-Chlorophenyl)piperazine dihydrochloride for their potential anticancer and antituberculosis effects. Some synthesized derivatives showed significant activity against both cancer cells and tuberculosis bacteria, underscoring the compound's versatility in medical research (Mallikarjuna et al., 2014).

Safety And Hazards

1-(4-Chlorophenyl)piperazine is classified as an eye irritant, skin irritant, and can cause respiratory system irritation . It’s recommended to avoid contact with skin, eyes, or clothing, avoid ingestion and inhalation, and avoid dust formation . Personal protective equipment such as a dust mask type N95 (US), eyeshields, and gloves are recommended .

properties

IUPAC Name

1-(4-chlorophenyl)piperazine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClN2.2ClH/c11-9-1-3-10(4-2-9)13-7-5-12-6-8-13;;/h1-4,12H,5-8H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORKOLISAYPZGHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=CC=C(C=C2)Cl.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15Cl3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Chlorophenyl)piperazine dihydrochloride

CAS RN

38869-46-4
Record name 1-(4-chlorophenyl)piperazine dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.049.224
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
D Sampson, XY Zhu, SVK Eyunni, JR Etukala… - Bioorganic & medicinal …, 2014 - Elsevier
The dopamine D 4 receptor has been shown to play key roles in certain CNS pathologies including addiction to cigarette smoking. Thus, selective D 4 ligands may be useful in treating …
Number of citations: 31 www.sciencedirect.com
K Peprah, XY Zhu, SVK Eyunni, V Setola… - Bioorganic & medicinal …, 2012 - Elsevier
Using haloperidol as a scaffold, new agents were designed to investigate the structural contributions of various groups to binding at CNS receptors associated with atypical …
Number of citations: 35 www.sciencedirect.com
A Jaso, B Zarranz, I Aldana, A Monge - European journal of medicinal …, 2003 - Elsevier
A series of 2-acetyl and 2-benzoyl-6(7)-substituted quinoxaline 1,4-di-N-oxide derivatives were synthesized and evaluated for in vitro antituberculosis activity. The results show that 2-…
Number of citations: 179 www.sciencedirect.com
S Intagliata - 2016 - archivia.unict.it
The 5-HT7 receptor is the last member of the serotonin receptors family. This receptor, cloned and identified in 1993, belongs to the G protein-coupled receptor family and is positively …
Number of citations: 1 archivia.unict.it
AN Khadse, HH Savsani, RV Chikhale… - Journal of Molecular …, 2022 - Elsevier
Direct inhibition of FXa has emerged as an effective strategy to achieve anticoagulation maintaining normal hemostasis with minimal bleeding risks. A novel series of anthranilamide …
Number of citations: 2 www.sciencedirect.com
S Chaves, M Gil, S Marques, L Gano… - Journal of inorganic …, 2003 - Elsevier
The neurotoxicity of aluminium is well established and so strategies for suitable aluminium chelating therapies, aimed at the treatment and/or amelioration of some neurological …
Number of citations: 30 www.sciencedirect.com

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